4-(Chloromethyl)-2-(1,1,2,2,2-pentafluoroethyl)thiophene
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Overview
Description
4-(Chloromethyl)-2-(1,1,2,2,2-pentafluoroethyl)thiophene is an organosulfur compound that features a thiophene ring substituted with a chloromethyl group and a pentafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(1,1,2,2,2-pentafluoroethyl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing sulfur.
Introduction of the Pentafluoroethyl Group: The pentafluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction using pentafluoroethyl iodide and a Lewis acid catalyst such as aluminum chloride.
Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(1,1,2,2,2-pentafluoroethyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran is a common reducing agent.
Major Products Formed
Substitution: Products include azido derivatives, thiol derivatives, and other substituted thiophenes.
Oxidation: Products include thiophene sulfoxides and thiophene sulfones.
Reduction: Products include reduced thiophene derivatives with modified functional groups.
Scientific Research Applications
4-(Chloromethyl)-2-(1,1,2,2,2-pentafluoroethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with unique electronic properties.
Biology: The compound can be used in the design of bioactive molecules for studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(1,1,2,2,2-pentafluoroethyl)thiophene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, depending on its structure and functional groups. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)thiophene: Lacks the pentafluoroethyl group, resulting in different chemical properties and reactivity.
2-(1,1,2,2,2-Pentafluoroethyl)thiophene: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
4-(Bromomethyl)-2-(1,1,2,2,2-pentafluoroethyl)thiophene: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
Uniqueness
4-(Chloromethyl)-2-(1,1,2,2,2-pentafluoroethyl)thiophene is unique due to the presence of both the chloromethyl and pentafluoroethyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-2-(1,1,2,2,2-pentafluoroethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5S/c8-2-4-1-5(14-3-4)6(9,10)7(11,12)13/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKDUIYPDIAMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCl)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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